molecular formula C15H16F3N3O4S B2781030 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034518-80-2

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2781030
CAS No.: 2034518-80-2
M. Wt: 391.37
InChI Key: ASOFDNBTTOULLK-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a tetrahydro-2H-pyran ring, an oxadiazole ring, and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the tetrahydro-2H-pyran moiety, and the attachment of the trifluoromethylbenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow microreactors can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and oxadiazole-containing molecules. Examples are:

Uniqueness

What sets N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide apart is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various fields .

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, effects on carbonic anhydrase enzymes, and cardiovascular implications. The compound's unique structure combines an oxadiazole ring with a sulfonamide moiety, which is critical for its biological functions.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups that contribute to its biological activity. Its structural formula can be represented as follows:

Property Value
Chemical Formula C₁₅H₁₄F₃N₃O₃S
Molecular Weight 357.35 g/mol
IUPAC Name This compound
SMILES CC1=NOC(=N1)C(C2CCOCC2)N.S(C)(=O)=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. A study reported that benzene sulfonamides with similar structures exhibited IC50 values as low as 3.99 µM against breast cancer cells (MDA-MB-468) and 4.51 µM against leukemia cells (CCRF-CM) .

Table 1: Anticancer Activity of Related Compounds

Compound Cell Line IC50 (µM)
Compound AMDA-MB-4683.99 ± 0.21
Compound BCCRF-CM4.51 ± 0.24

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), which play a vital role in various physiological processes including respiration and acid-base balance. Research indicates that this compound may exhibit inhibitory effects on specific isoforms of carbonic anhydrases (hCA I and hCA IX), which are implicated in tumor growth and metastasis .

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound hCA Isoform Inhibition Constant (K)
Compound ChCA IK = 0.15 µM
Compound DhCA IXK = 0.05 µM

Cardiovascular Implications

The cardiovascular effects of sulfonamide derivatives have been explored in various studies. One investigation demonstrated that certain sulfonamides could modulate perfusion pressure in isolated rat heart models, indicating potential therapeutic applications for conditions like pulmonary hypertension . The study noted that specific derivatives significantly decreased perfusion pressure over time, suggesting interactions with calcium channels or endothelin receptors.

Case Studies

A notable case study involved the evaluation of a sulfonamide derivative's effect on coronary resistance and perfusion pressure in rat models. The results indicated that the compound caused a statistically significant reduction in coronary resistance compared to controls (p < 0.05), highlighting its potential utility in treating cardiovascular diseases .

Molecular Docking Studies

To further understand the biological mechanisms at play, molecular docking studies have been conducted to predict the binding affinities of this compound to target proteins associated with cancer and cardiovascular functions. These studies provide insights into how structural modifications can enhance biological activity.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c16-15(17,18)11-3-1-2-4-12(11)26(22,23)19-9-13-20-14(21-25-13)10-5-7-24-8-6-10/h1-4,10,19H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOFDNBTTOULLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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